molecular formula C11H11ClF2O2 B8001332 3-n-Butoxy-4,5-difluorobenzoyl chloride

3-n-Butoxy-4,5-difluorobenzoyl chloride

Cat. No.: B8001332
M. Wt: 248.65 g/mol
InChI Key: DKGOBWSXEWNZQW-UHFFFAOYSA-N
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Description

3-n-Butoxy-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with butoxy and difluoro groups. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4,5-difluorobenzoyl chloride typically involves the reaction of 3-n-butoxy-4,5-difluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3-n-Butoxy-4,5-difluorobenzoyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-n-Butoxy-4,5-difluorobenzoyl chloride is unique due to the presence of both butoxy and difluoro groups, which impart distinct chemical properties. These substituents influence the compound’s reactivity and its applications in various fields .

Properties

IUPAC Name

3-butoxy-4,5-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-9-6-7(11(12)15)5-8(13)10(9)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGOBWSXEWNZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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